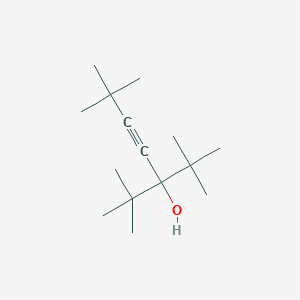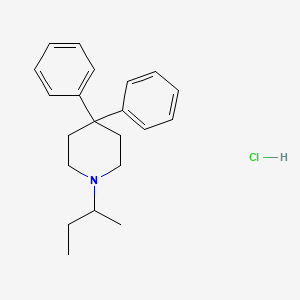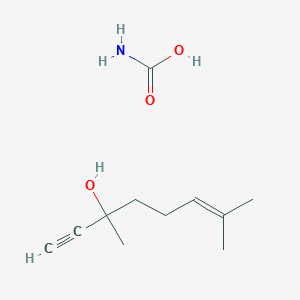
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol is synthesized by ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This method involves the reaction of methylheptenone with acetylene under specific conditions to produce the desired compound.
Analyse Chemischer Reaktionen
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s antibacterial activity is believed to be due to its ability to disrupt bacterial cell membranes, leading to cell death . Additionally, its fragrance properties are due to its interaction with olfactory receptors in the human nose, which triggers the perception of pleasant smells .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Citronellol: Another monoterpene alcohol with a similar floral aroma.
Linalool: A compound with a similar structure but different fragrance properties.
Nerolidol: A sesquiterpene alcohol with similar uses in the fragrance industry. The uniqueness of this compound lies in its specific combination of fragrance properties and antibacterial activity, making it valuable in both the fragrance and medical industries.
Eigenschaften
CAS-Nummer |
38104-26-6 |
|---|---|
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O.CH3NO2/c1-5-10(4,11)8-6-7-9(2)3;2-1(3)4/h1,7,11H,6,8H2,2-4H3;2H2,(H,3,4) |
InChI-Schlüssel |
RHJYFIKQGYOEHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C#C)O)C.C(=O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



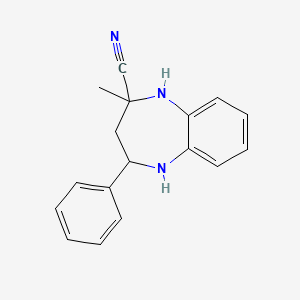
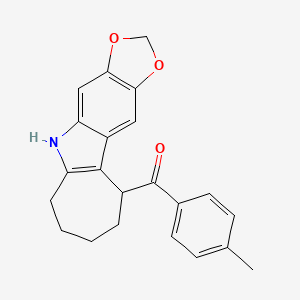
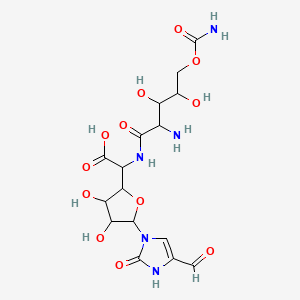

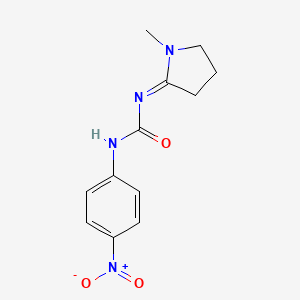
![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
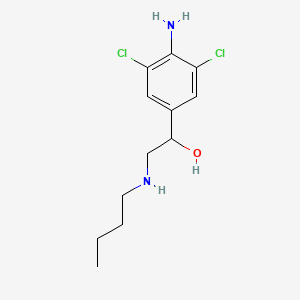

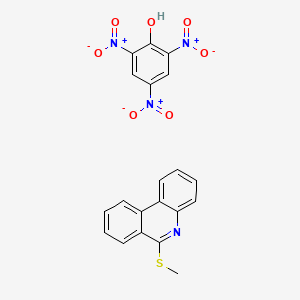
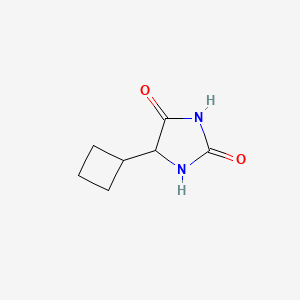
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
